(3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
CAS No.: 38110-76-8
Cat. No.: VC4099728
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38110-76-8 |
|---|---|
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | (3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |
| Standard InChI | InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1,3,5-6H,2,4H2/t5-,6-/m0/s1 |
| Standard InChI Key | VWOKDZDCDYTHCT-WDSKDSINSA-N |
| Isomeric SMILES | C1C=C[C@H]2[C@@H]1CC(=O)O2 |
| SMILES | C1C=CC2C1CC(=O)O2 |
| Canonical SMILES | C1C=CC2C1CC(=O)O2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a cyclopentane ring fused to a γ-lactone (furan-2-one). The stereochemistry at the 3a and 6a positions ((3aS,6aR)-configuration) is critical for its biological activity, as it dictates spatial interactions with enzymatic targets. The carbonyl group at position 2 of the furanone ring serves as a reactive site for nucleophilic additions and condensations.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | (3aS,6aR)-3,3a,4,6a-Tetrahydrocyclopenta[b]furan-2-one |
| Molecular Formula | |
| Molecular Weight | 124.14 g/mol |
| CAS Registry Number | 38110-76-8 |
| Stereochemistry | (3aS,6aR)-configuration |
Synthetic Methodologies
Traditional Multistep Synthesis
Early syntheses of the compound involved 20-step sequences, including functional group transformations and protecting group strategies. These routes, though laborious, established foundational insights into its stereoselective construction.
Asymmetric Catalysis
A landmark 1998 study demonstrated an enantioselective synthesis via palladium-catalyzed allylic alkylation . Using a cymantrene-based phosphinooxazoline ligand, researchers achieved >99% enantiomeric excess (ee) and >90% yield (Table 2) . This method highlighted the viability of transition-metal catalysis for accessing enantiopure intermediates.
Table 2: Enantioselective Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd with phosphinooxazoline ligand |
| Enantiomeric Excess (ee) | >99% |
| Yield | >90% |
| Key Step | Allylic alkylation |
Multicomponent Domino Reactions
Recent advances employ domino reactions to streamline synthesis. A 2018 protocol combined Meldrum’s acid, conjugated dienals, and alcohols to form cyclopenta[b]furan-2-ones with four stereocenters in one pot . This method avoids transition metals and achieves high stereoselectivity through Knoevenagel condensation and cycloisomerization .
Chemical Reactivity and Functionalization
Carbonyl Reactivity
The lactone’s carbonyl group undergoes nucleophilic additions, enabling derivatization. For example, Grignard reagents add to the carbonyl, yielding tertiary alcohols that retain the bicyclic framework.
Ring-Opening Reactions
Acid or base hydrolysis cleaves the lactone ring, producing dicarboxylic acid derivatives. These intermediates are valuable for synthesizing prostaglandin analogues .
Biological Activity and Mechanism
Enzyme and Receptor Interactions
The compound’s bioactivity stems from its ability to mimic natural lactone-containing metabolites. Its stereochemistry allows precise binding to enzymes like cyclooxygenases (COX), which are targets for anti-inflammatory drugs .
Pharmacological Applications
Prostaglandin Analogues
The compound serves as a key intermediate in synthesizing prostaglandins (e.g., latanoprost and bimatoprost) . Its rigid bicyclic structure mimics the carbocyclic core of prostaglandins, enabling efficient synthetic elaboration.
Drug Discovery
Researchers are exploring its utility in developing kinase inhibitors and antimicrobial agents. Its ability to modulate protein-protein interactions makes it a candidate for oncology therapeutics.
Recent Advances and Future Directions
Biocatalytic Approaches
Endophytic fungi have been employed for biotransformations, yielding enantiopure derivatives via monooxygenase-mediated reactions . These methods align with green chemistry principles.
Computational Design
Machine learning models predict novel synthetic routes and bioactivity profiles, accelerating drug discovery .
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